molecular formula C24H26N4O5 B11470248 1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[2-(1H-imidazol-1-yl)benzyl]methanamine

1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[2-(1H-imidazol-1-yl)benzyl]methanamine

Cat. No.: B11470248
M. Wt: 450.5 g/mol
InChI Key: JXUYQGQOFRBGCM-UHFFFAOYSA-N
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Description

The compound “({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)({[2-(1H-IMIDAZOL-1-YL)PHENYL]METHYL})AMINE” is a complex organic molecule that features multiple functional groups, including benzodioxole, oxazole, and imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.

    Introduction of the Dimethoxy Groups: Methoxylation of the benzodioxole ring is achieved using dimethyl sulfate and a base.

    Formation of the Oxazole Ring: The oxazole ring is synthesized by reacting an appropriate aldehyde with hydroxylamine hydrochloride under acidic conditions.

    Coupling of the Benzodioxole and Oxazole Rings: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the benzodioxole and oxazole moieties.

    Introduction of the Imidazole Group: The final step involves the reaction of the intermediate compound with imidazole in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxazole ring, converting it to a dihydrooxazole.

    Substitution: The benzodioxole and imidazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution on the benzodioxole ring can be achieved using reagents like bromine (Br2), while nucleophilic substitution on the imidazole ring can be carried out using alkyl halides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Various substituted benzodioxole and imidazole derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the oxazole and imidazole rings can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)({[2-(1H-IMIDAZOL-1-YL)PHENYL]METHYL})AMINE” lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H26N4O5

Molecular Weight

450.5 g/mol

IUPAC Name

1-[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]-N-[(2-imidazol-1-ylphenyl)methyl]methanamine

InChI

InChI=1S/C24H26N4O5/c1-29-21-10-17(22(30-2)24-23(21)31-15-32-24)9-19-11-18(27-33-19)13-26-12-16-5-3-4-6-20(16)28-8-7-25-14-28/h3-8,10,14,19,26H,9,11-13,15H2,1-2H3

InChI Key

JXUYQGQOFRBGCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CC3CC(=NO3)CNCC4=CC=CC=C4N5C=CN=C5)OC)OCO2

Origin of Product

United States

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